molecular formula C54H104O6 B586203 1,1,1-13C-Tripalmitin CAS No. 1215328-42-9

1,1,1-13C-Tripalmitin

Cat. No. B586203
CAS RN: 1215328-42-9
M. Wt: 852.397
InChI Key: FBFWDBGUSMGXPI-FOHVJVCCSA-N
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Description

“1,1,1-13C-Tripalmitin”, also known as “13C-Tripalmitin”, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is a labelled analogue of Tripalmitin, which is a common fatty acid found in plants and animals . Tripalmitin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid .


Molecular Structure Analysis

The molecular formula of “1,1,1-13C-Tripalmitin” is C51H98O6 . The molecular weight is 810.3 . The structure of “1,1,1-13C-Tripalmitin” can be represented by the following SMILES notation: C(O13C=O)(CO13C=O)CO13C=O .


Physical And Chemical Properties Analysis

“1,1,1-13C-Tripalmitin” is a solid substance . It should be stored in a freezer .

Scientific Research Applications

Lipidomics Research

1,1,1-13C-Tripalmitin: is extensively used in lipidomics to study lipid profiles and their alterations in diseases. For instance, in studies of Ulcerative Colitis , it helps in identifying changes in mucosal lipid composition associated with the disease state . The compound’s stable isotopic labeling allows for precise tracking and quantification of lipid metabolism, aiding in the discovery of potential biomarkers for inflammatory diseases.

Metabolism Studies

In metabolism research, 1,1,1-13C-Tripalmitin serves as a tracer to understand the metabolic handling of lipids. It has been utilized to investigate the gastrointestinal handling and metabolic disposal of lipids in conditions like cystic fibrosis , providing insights into the efficiency of digestion and absorption processes .

Metabolomics

Metabolomics, which encompasses the comprehensive study of metabolites, employs 1,1,1-13C-Tripalmitin to track metabolic changes. The compound’s stable isotope labeling is crucial for tracing the incorporation and flow of carbon atoms through metabolic pathways, thus facilitating the study of cellular responses to environmental changes or disease states .

Cystic Fibrosis Research

In clinical settings, 1,1,1-13C-Tripalmitin is used to assess the digestive and absorptive capacities of patients with cystic fibrosis . By measuring the excretion of the label in stool and breath, researchers can evaluate the effectiveness of enzyme replacement therapies and the impact of the disease on lipid utilization .

Gastrointestinal Studies

1,1,1-13C-Tripalmitin: is instrumental in gastrointestinal research, particularly in studies involving malnutrition and recovery. It helps in understanding how severely malnourished children handle and metabolize lipids during rehabilitation, shedding light on the recovery of gastrointestinal function and lipid absorption .

Nutritional Research

Nutritional studies leverage 1,1,1-13C-Tripalmitin to explore lipid metabolism in various nutritional states. It’s used to investigate how different diets or nutritional interventions affect lipid digestion, absorption, and subsequent metabolism, which is vital for developing nutritional therapies and understanding lipid-related diseases .

Mechanism of Action

Target of Action

1,1,1-13C-Tripalmitin, also known as 13C-Tripalmitin, is a type of triglyceride . It is obtained by the formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . The primary targets of 1,1,1-13C-Tripalmitin are the enzymes involved in the digestion and absorption of lipids in the gastrointestinal tract .

Mode of Action

1,1,1-13C-Tripalmitin interacts with its targets by undergoing digestion and absorption in the gastrointestinal tract . The compound is broken down into its constituent fatty acids and glycerol, which are then absorbed by the body .

Biochemical Pathways

The digestion and absorption of 1,1,1-13C-Tripalmitin involve several biochemical pathways. These pathways are responsible for the breakdown of the compound into its constituent parts and their subsequent absorption into the body . The breakdown and absorption of 1,1,1-13C-Tripalmitin can be affected by various factors, including the presence of certain diseases such as cystic fibrosis .

Pharmacokinetics

The pharmacokinetics of 1,1,1-13C-Tripalmitin involve its digestion, absorption, metabolism, and excretion (ADME). After ingestion, the compound is digested and absorbed in the gastrointestinal tract . The absorbed components are then metabolized by the body and excreted in the stool . The rate of digestion and absorption can vary among individuals, affecting the bioavailability of the compound .

Result of Action

The digestion and absorption of 1,1,1-13C-Tripalmitin result in the availability of fatty acids and glycerol for the body’s metabolic processes . These components are used in various cellular functions, including energy production .

Action Environment

The action of 1,1,1-13C-Tripalmitin can be influenced by various environmental factors. For example, the presence of certain diseases, such as cystic fibrosis, can affect the digestion and absorption of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as diet and lifestyle .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,1,1-13C-tripalmitin can be achieved through the esterification of glycerol with palmitic acid that contains a 13C isotope at the 1st, 1st, and 1st carbon positions. This can be followed by a transesterification reaction with palmitic acid methyl ester that is also labeled with 13C at the same positions. The resulting product will be 1,1,1-13C-tripalmitin.", "Starting Materials": [ "Glycerol", "Palmitic acid containing 13C isotope at 1st, 1st, and 1st carbon positions", "Palmitic acid methyl ester containing 13C isotope at 1st, 1st, and 1st carbon positions", "Sulfuric acid", "Methanol", "Deionized water" ], "Reaction": [ "Step 1: In a round-bottom flask, add 13C-labeled palmitic acid and glycerol in a molar ratio of 3:1, respectively.", "Step 2: Add a few drops of sulfuric acid as a catalyst and heat the reaction mixture under reflux for 6 hours.", "Step 3: After cooling to room temperature, add an excess of methanol to the reaction mixture to convert any remaining unreacted palmitic acid to its methyl ester.", "Step 4: Remove the excess methanol by distillation under reduced pressure.", "Step 5: Add deionized water to the remaining mixture and extract the 1,1,1-13C-tripalmitin using a suitable solvent such as hexane.", "Step 6: Purify the extracted product by column chromatography and obtain 1,1,1-13C-tripalmitin as a white solid." ] }

CAS RN

1215328-42-9

Product Name

1,1,1-13C-Tripalmitin

Molecular Formula

C54H104O6

Molecular Weight

852.397

IUPAC Name

2,3-di(heptadecanoyloxy)propyl heptadecanoate

InChI

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i52+1,53+1,54+1

InChI Key

FBFWDBGUSMGXPI-FOHVJVCCSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC

synonyms

Glyceryl Trihexadecanoate

Origin of Product

United States

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